molecular formula C8H5ClN2O2 B083955 7-Chloroquinazoline-2,4(1h,3h)-dione CAS No. 13165-35-0

7-Chloroquinazoline-2,4(1h,3h)-dione

Cat. No.: B083955
CAS No.: 13165-35-0
M. Wt: 196.59 g/mol
InChI Key: QEXAYZARVWHJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinazoline-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antagonists at Ionotropic Glutamate Receptors : Derivatives of 7-Chloroquinazoline-2,4-dione have been reported as antagonists at ionotropic glutamate receptors, particularly useful in decreasing neuronal damage and showing anticonvulsant effects (Colotta et al., 2012).

  • Inhibition of Human Heart Chymase : Certain derivatives of 7-Chloroquinazoline-2,4-dione have been synthesized and evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Fukami et al., 2000).

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles : The compound has been used in copper(I)-catalyzed [3+2] cycloaddition reactions with terminal acetylenes to synthesize 1,4-disubstituted 1,2,3-triazoles, which are important in pharmaceutical chemistry (Kafka et al., 2011).

  • Synthesis of Lin-benzoreumycin and Lin-benzo-1-methylxanthine : 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione was used in a synthesis route to produce lin-benzoreumycin and lin-benzo-1-methylxanthine, compounds with potential pharmacological importance (Schneller et al., 1984).

  • Synthesis of Quinazoline-2,4(1H,3H)-diones Using Carbon Dioxide : An efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide has been developed. This method is significant for the synthesis of key intermediates in drug manufacturing (Patil et al., 2008).

  • Antimycobacterial Activity : Replacement of the oxo function with the thioxo group in certain derivatives of 7-Chloroquinazoline-2,4(1H,3H)-dione has led to an increase in antimycobacterial activity, demonstrating potential for tuberculosis treatment (Waisser et al., 2001).

  • Inhibitors of HIV-1 Reverse Transcriptase-Associated RNase H and Integrase : Some 3-hydroxyquinazoline-2,4(1H,3H)-diones derivatives, closely related to this compound, have shown efficacy as dual inhibitors of HIV-1 RNase H and integrase, important targets for HIV treatment (Gao et al., 2019).

Properties

IUPAC Name

7-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXAYZARVWHJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289357
Record name 7-chloroquinazoline-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13165-35-0
Record name 13165-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloroquinazoline-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroquinazoline-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-chlorobenzoic acid (2.00 g, 11.6 mmol) and urea (2.80 g, 46.6 mmol) was heated to 200° C. for 1 h. The mixture was allowed to cool to room temperature and the resulting mass was triturated well with water. The product was collected by filtration (2.30 g, 100%). The MS and NMR data are in agreement with those that have been previously described: Organic Process Research & Development, 2003, 7, 700-706. 1H NMR (600 MHz, DMSO-d6): 12.00 (br s, 2H), 8.59-8.53 (m, 1H), 7.93-7.80 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinazoline-2,4(1h,3h)-dione
Reactant of Route 2
Reactant of Route 2
7-Chloroquinazoline-2,4(1h,3h)-dione
Reactant of Route 3
Reactant of Route 3
7-Chloroquinazoline-2,4(1h,3h)-dione
Reactant of Route 4
Reactant of Route 4
7-Chloroquinazoline-2,4(1h,3h)-dione
Reactant of Route 5
7-Chloroquinazoline-2,4(1h,3h)-dione
Reactant of Route 6
Reactant of Route 6
7-Chloroquinazoline-2,4(1h,3h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.